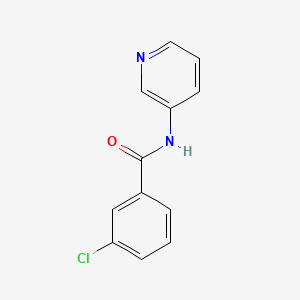

3-chloro-N-3-pyridinylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

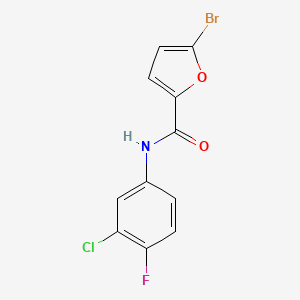

"3-chloro-N-3-pyridinylbenzamide" is a compound that falls within the category of halo-N-pyridinylbenzamides. These compounds are known for their unique photochemical behaviors and have been a subject of various chemical studies.

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-N-3-pyridinylbenzamide often involves multi-step chemical reactions. For instance, a related compound, 3-(dichloroacetyl)chromone, was synthesized from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride (Iaroshenko et al., 2011).

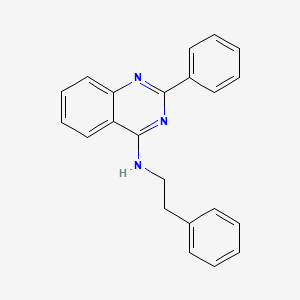

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed through X-ray diffraction techniques and theoretical calculations, such as Density Functional Theory (DFT). For example, the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was determined by single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

Halo-N-pyridinylbenzamides, like 3-chloro-N-3-pyridinylbenzamide, typically undergo photochemical reactions. An example is the photoreaction of 2-chloro-N-pyridinylbenzamides, which involves photocyclization reactions and the formation of radical intermediates (Park et al., 2001).

Physical Properties Analysis

The physical properties of these compounds are closely related to their crystal structure and molecular geometry. For example, the study of 3-(dimethylboryl)pyridine highlighted the importance of molecular geometry in determining physical properties (Wakabayashi et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds are often studied through their reactivity in various chemical reactions. For instance, the reactivity of 3-substituted pyridinium salts, which are structurally related to 3-chloro-N-3-pyridinylbenzamide, has been investigated, showcasing their utility in synthesizing different compounds (Lemire et al., 2004).

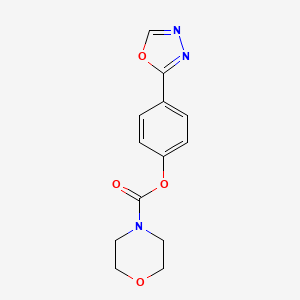

Wissenschaftliche Forschungsanwendungen

Photoreaction and Intramolecular Cyclization Mechanism

The study by Y. T. Park et al. (2001) explored the photochemical behavior of 2-halo-N-pyridinylbenzamide derivatives, offering insights into their photoreaction processes. They discovered that 2-chloro-N-pyridinylbenzamides undergo photocyclization reactions leading to high-yield production of benzo[c]naphthyridinones. This reaction, facilitated by the presence of a triplet sensitizer and retarded by oxygen, suggests a triplet state involvement and highlights the role of n-complexation of chlorine radical in the intramolecular cyclization mechanism. This mechanism involves homolytic cleavage of the C-Cl bond, phenyl and chlorine radical formation, and intramolecular arylation leading to cyclized products, shedding light on the unique reactivity of these compounds under photochemical conditions (Y. T. Park et al., 2001).

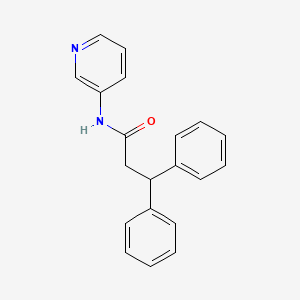

Nucleophilic Addition to Pyridinium Salts

Research by Alexandre Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts prepared from N-methylbenzamide and various pyridines, leading to good to excellent regioselectivities. This methodology facilitated the enantioselective syntheses of potent, nonpeptide, Substance P antagonists, demonstrating the utility of 3-substituted pyridinium salts in synthesizing complex organic molecules with potential pharmacological applications (Alexandre Lemire et al., 2004).

Synthesis and Characterization of Novel Heterocycles

The work by P. Murthy et al. (2017) on synthesizing and characterizing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) provides a comprehensive study on the reactivity, molecular structure, and potential applications of heterocycle-based molecules. Their research delves into the synthesis process, molecular dynamics simulations, and reactive properties, offering a foundation for developing new anti-cancerous drugs by investigating the interaction with human alpha9 nicotinic acetylcholine receptors (P. Murthy et al., 2017).

Metabotropic Glutamate Receptor Antagonism

N. Cosford et al. (2003) synthesized a compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, demonstrating potent and highly selective antagonistic activity against the metabotropic glutamate subtype 5 receptor (mGlu5). This compound, exhibiting anxiolytic activity in animal models, underscores the potential therapeutic applications of pyridinyl compounds in neuropsychiatric disorders. The study not only highlights the compound's improved pharmacological profile over existing therapeutic agents but also emphasizes its significance in the development of new treatments for anxiety-related conditions (N. Cosford et al., 2003).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-chloro-N-3-pyridinylbenzamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .

Eigenschaften

IUPAC Name |

3-chloro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGARRZAZQCZDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(pyridin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)